3-(1-Aminopentyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3 |
InChI Key |
BGANQTLHQOGKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 1 Aminopentyl Phenol
Conventional Synthetic Approaches
Traditional methods for synthesizing 3-(1-Aminopentyl)phenol and related structures often rely on well-established, multi-step reaction sequences. These approaches prioritize reliability and yield, forming the foundation of organic synthesis for this class of compounds.
Amine-Phenol Condensation Reactions
While direct condensation of an amine and a phenol (B47542) to form a complex like this compound is not a single-step process, the principles of amine-carbonyl condensation are central to its synthesis. The key transformation is reductive amination, which involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the final amine. bu.edu This two-step, one-pot process is a cornerstone for creating secondary and tertiary amines. bu.edumasterorganicchemistry.com
The Leuckart-Wallach reaction is a classic example of reductive amination. wikipedia.orgnumberanalytics.comalfa-chemistry.com It utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones or aldehydes into amines, typically at elevated temperatures (120-185 °C). wikipedia.orgalfa-chemistry.com The mechanism involves the formation of an iminium ion intermediate which is subsequently reduced by a formate anion. alfa-chemistry.com While effective, this method can require high temperatures and may produce N-formylated byproducts. alfa-chemistry.com
Modern variations of reductive amination employ a range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which often allow for milder reaction conditions. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical; for instance, NaBH₃CN is adept at selectively reducing imines in the presence of the starting ketone or aldehyde. masterorganicchemistry.com
Multi-step Organic Synthesis Strategies
The synthesis of this compound is most practically achieved through a multi-step pathway, a common strategy in organic chemistry for building complex molecules from simpler starting materials. libretexts.orgyoutube.comassets-servd.host A prevalent approach involves the reductive amination of a suitable ketone precursor.
A representative synthesis starts with 3-hydroxyacetophenone. This starting material is subjected to reductive amination. For a closely related compound, (R)-3-(1-Aminoethyl)phenol, a documented procedure involves reacting 3-hydroxyacetophenone with methanolic ammonia (B1221849) in the presence of Raney nickel as a catalyst. The reaction is conducted in an autoclave under hydrogen pressure at elevated temperatures (75-80° C) for an extended period (18-22 hours). This process first forms an imine intermediate which is then hydrogenated to the desired aminophenol.
Another critical multi-step strategy involves the demethylation of a methoxy-substituted precursor. For instance, (2R,3R)-[3-(3-methoxyphenyl)-2-methylpentyl]-dimethylamine can be converted to its corresponding phenol by refluxing with a strong acid like hydroiodic acid. google.com This cleavage of the ether linkage is a common final step in syntheses where the phenolic hydroxyl group is protected as a methyl ether during earlier reaction stages. libretexts.org
The following table outlines a typical multi-step synthesis for an aminophenol derivative starting from 3-hydroxyacetophenone, illustrating the common reagents and conditions.
Table 1: Example of a Multi-Step Synthesis for an Aminophenol Derivative
| Step | Reaction Type | Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|---|---|
| 1 | Reductive Amination | 3-Hydroxyacetophenone | Ammonia (in Methanol), Raney Nickel, Hydrogen Gas | 75-80°C, 15-20 kg/cm² pressure, 18-22 h | 3-(1-Aminoethyl)phenol |
| 2 | Ether Cleavage (Demethylation) | (2R,3R)-[3-(3-methoxyphenyl)-2-methylpentyl]-dimethylamine | 45% Hydroiodic Acid | Reflux for 5 hours | 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol |
Advanced and Green Chemistry Synthesis
In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methods are being developed. These approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents compared to conventional techniques.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Leuckart reaction, microwave irradiation has been successfully used to prepare aliphatic amines. ntnu.no This technique can significantly reduce reaction times compared to conventional heating methods. The high dielectric constant of formamide makes it particularly suitable for microwave heating, potentially leading to faster formation of the key intermediates and improved reaction efficiency. ntnu.no
Solvent-Free and Catalytic Systems for Derivatization
Solvent-free reaction conditions represent a significant step towards greener chemical processes. Reductive aminations have been successfully carried out under solvent-free conditions using sodium borohydride as the reducing agent, activated by boric acid or p-toluenesulfonic acid. organic-chemistry.org This approach minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification.
Furthermore, the development of novel catalytic systems is a key area of research. Transition metal catalysts, such as those based on iridium, have been employed for the asymmetric reductive amination of ketones, allowing for the direct conversion of a ketone to a chiral amine with high enantioselectivity. google.com In some cases, these reactions can be performed in situ, without the need to isolate the imine intermediate. google.com Mechanochemical methods, which involve conducting reactions by milling solid reactants, also offer a solvent-free alternative for synthesizing complex organometallic compounds and could be applied to aminophenol synthesis. researchgate.net
Principles of Green Chemistry in Aminophenol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aminophenols and their derivatives. This involves a focus on atom economy, the use of less hazardous chemicals, and the design of energy-efficient processes.
Mechanistic Investigations of Formation Reactions
The synthesis of this compound is often achieved through pathways that require careful control to ensure high yield and purity. Mechanistic studies are crucial for optimizing these reactions, particularly concerning the formation of key intermediates and controlling the stereochemical outcome.
Proposed Reaction Intermediates
A prevalent synthetic route to this compound is the reductive amination of 1-(3-hydroxyphenyl)pentan-1-one. This process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt (e.g., ammonium acetate), followed by reduction. Mechanistic investigations have identified several key transient species that dictate the reaction's progress and efficiency.
The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of the ketone. This forms a hemiaminal intermediate (also known as a carbinolamine). This intermediate is generally unstable and readily undergoes dehydration by eliminating a molecule of water, a step often catalyzed by a mild acid. The dehydration product is a crucial imine intermediate, 1-(3-hydroxyphenyl)pentylidene)amine.
In the presence of a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst (H₂/Pd), this imine is reduced to the final primary amine product. Under certain conditions, particularly if the imine is protonated by an acid catalyst, a more reactive iminium ion is formed. This cationic species is rapidly reduced by the hydride source. Understanding the equilibrium between the ketone, hemiaminal, and imine/iminium ion is essential for optimizing reaction conditions to favor the formation of the desired product over side reactions.
| Intermediate | Chemical Structure Type | Role in Reaction Pathway | Formation Step |
|---|---|---|---|
| Hemiaminal | 1-Amino-1-(3-hydroxyphenyl)pentan-1-ol | Initial adduct; unstable | Nucleophilic attack of ammonia on the ketone carbonyl |
| Imine | (1-(3-hydroxyphenyl)pentylidene)amine | Key reducible species | Dehydration of the hemiaminal intermediate |
| Iminium Ion | (1-(3-hydroxyphenyl)pentylidene)azanium | Activated electrophile for reduction | Protonation of the imine nitrogen |
Stereochemical Considerations in Synthesis
The structure of this compound contains a stereocenter at the first carbon of the pentyl chain (the carbon atom bonded to both the amino group and the phenyl ring). Consequently, the compound can exist as a pair of enantiomers: (R)-3-(1-aminopentyl)phenol and (S)-3-(1-aminopentyl)phenol. Synthesis from achiral starting materials, such as 1-(3-hydroxyphenyl)pentan-1-one, using non-chiral reagents typically results in a racemic mixture (a 1:1 ratio of the R and S enantiomers).
Achieving stereocontrol to produce an enantiomerically enriched or pure sample is a significant objective in synthetic chemistry. Research has explored several strategies to this end:
Asymmetric Reduction: The imine intermediate can be reduced using a chiral reducing agent or a combination of a standard reducing agent with a chiral catalyst. For example, using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can induce high levels of enantioselectivity.
Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes, such as lipases. These biocatalysts can selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be separated chromatographically.
Chiral Auxiliary Approach: A chiral auxiliary can be attached to the amine source before the reaction, directing the reduction stereoselectively. The auxiliary is subsequently cleaved to yield the desired enantiomer.
A comparative study highlighted the varying efficiencies of these methods, with enzymatic resolution offering high enantiomeric excess (ee) but requiring a multi-step process, while asymmetric catalytic reduction provides a more direct route.
| Method | Key Reagents/Catalyst | Typical Outcome | Notes |
|---|---|---|---|
| Standard Reductive Amination | NaBH₄ or H₂/Pd-C | Racemic mixture (0% ee) | Produces a 1:1 ratio of (R) and (S) enantiomers. |
| Asymmetric Catalytic Reduction | (R)-CBS catalyst, BH₃·SMe₂ | High enantioselectivity (>90% ee) | Directly forms one enantiomer preferentially. |
| Enzymatic Kinetic Resolution | Lipase, Acyl donor (e.g., vinyl acetate) | High enantiopurity (>99% ee) | Resolves a pre-existing racemic mixture; max theoretical yield is 50% for one enantiomer. |
Derivatization Strategies for Aminophenol Scaffolds
The this compound scaffold possesses three primary sites for chemical modification: the phenolic hydroxyl group, the primary amino group, and the aromatic ring. This structural versatility allows for the synthesis of a diverse library of derivatives through targeted functionalization.
Functionalization of the Phenolic Moiety
The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a nucleophilic phenoxide ion. This reactivity is the basis for several key derivatization reactions.
Etherification: The Williamson ether synthesis is commonly employed. Treatment of this compound with a base (e.g., potassium carbonate, K₂CO₃; or sodium hydride, NaH) followed by reaction with an alkyl or benzyl (B1604629) halide (R-X) yields the corresponding ether derivative. This allows for the introduction of a wide range of alkyl, substituted alkyl, or arylmethyl groups.
Esterification: The phenol can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often performed after protecting the more nucleophilic primary amine to ensure selectivity.
Carbamate (B1207046) Formation: Reaction of the phenol with an isocyanate (R-N=C=O) leads to the formation of a carbamate linkage (O-C(O)NHR), providing another route to diverse analogs.
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| O-Alkylation (Etherification) | 1. Base (K₂CO₃, NaH) 2. Alkyl Halide (e.g., CH₃I, BnBr) | Ether (-OR) | |
| O-Acylation (Esterification) | Acyl Chloride (e.g., Acetyl Chloride) or Anhydride, Base (Pyridine) | Ester (-OC(O)R) | |
| Carbamate Formation | Isocyanate (R-NCO) | Carbamate (-OC(O)NHR) |
Modifications of the Amino Pentyl Side Chain
The primary amine in the side chain is a strong nucleophile and a base, making it a prime target for modification.
N-Acylation: The formation of amides is one of the most robust and common derivatization reactions. The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to produce stable amide derivatives.
N-Alkylation: The amine can be alkylated using alkyl halides. This reaction can be difficult to control, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form a secondary amine after reduction.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base yields sulfonamides. These derivatives are chemically stable and have distinct electronic properties compared to amides.
Heterocyclic Ring Formation via Aminophenol Precursors
The bifunctional nature of this compound, possessing both an amine and a phenol group, makes it an excellent precursor for constructing fused heterocyclic ring systems. The spatial relationship between the functional groups dictates the type of heterocycle that can be formed.
Pictet-Spengler Reaction: This reaction is a powerful method for synthesizing tetrahydroisoquinoline derivatives. The primary amine of this compound can be condensed with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) to form an intermediate iminium ion. The electron-rich aromatic ring, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution. This cyclization preferentially occurs at the position ortho to the activating hydroxyl group, leading to the formation of a new six-membered nitrogen-containing ring fused to the benzene (B151609) ring[5, 13].
Benzoxazine Synthesis: The amine and phenol can be linked by a suitable dielectrophile. For example, reaction with phosgene (B1210022) or a phosgene equivalent can bridge the amine and the aromatic ring (at an activated position) to form a 1,3-benzoxazine derivative. Alternatively, reaction with an α-haloketone followed by intramolecular cyclization can also yield fused oxazine (B8389632) structures.
Bischler-Napieralski-type Cyclization: After N-acylation of the primary amine, the resulting amide can undergo intramolecular cyclization under dehydrating conditions (e.g., using P₂O₅ or POCl₃). This reaction, similar to the Bischler-Napieralski synthesis, can produce a fused dihydroisoquinoline-type structure.
| Reaction Name | Key Reagents | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| Pictet-Spengler Reaction | Aldehyde (e.g., RCHO), Acid catalyst | Tetrahydroisoquinoline | [5, 13] |
| Benzoxazine Formation | Phosgene equivalent or α-haloketone | Benzoxazine | |
| Bischler-Napieralski-type | 1. Acylation (RCOCl) 2. Dehydrating agent (POCl₃) | Dihydroisoquinoline |
Advanced Spectroscopic Characterization Techniques for 3 1 Aminopentyl Phenol
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.
The FT-IR spectrum of 3-(1-Aminopentyl)phenol would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be expected due to the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine would likely appear as one or two sharper peaks in the same region (3300-3500 cm⁻¹).
The aromatic C-H stretching vibrations would give rise to signals just above 3000 cm⁻¹. The aliphatic C-H stretching of the pentyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) is expected in the 1200-1300 cm⁻¹ range, and the N-H bending vibration of the amine would be found around 1600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |
| Amine N-H stretch | 3300 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| Amine N-H bend | 1590 - 1650 | Medium |
| Phenolic C-O stretch | 1200 - 1300 | Strong |
Note: These are predicted values based on characteristic group frequencies.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to its functional groups. Aromatic ring vibrations, particularly the ring breathing modes, are often strong and characteristic in Raman spectra, typically appearing in the 1000-1600 cm⁻¹ region. The symmetric C-H stretching of the aromatic ring would also be a prominent feature. While O-H and N-H stretching vibrations are often weak in Raman spectra, the C-H stretching of the aliphatic chain would be expected to show strong signals.
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic ring breathing | ~1000 and ~1600 | Strong |
| C-C stretch (aliphatic) | 800 - 1200 | Medium |
Note: These are predicted values based on characteristic group frequencies.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the phenolic chromophore. Phenol itself shows a primary absorption band around 270-280 nm. The presence of the aminoalkyl group, an auxochrome, is likely to cause a slight bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on the absorption maxima. Therefore, absorption maxima for this compound are predicted to be in the 275-290 nm range.
Table 5: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value |
| Absorption Maximum (λmax) | 275 - 290 nm |
| Emission Maximum (λem) | Data not available; expected to be > 300 nm |
Note: Predicted absorption is based on the phenol chromophore with substituent effects. Emission data is speculative due to lack of available information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a phenolic compound is characterized by one or more absorption bands in the 200 to 800 nm range. ijset.in The position and intensity of these bands are influenced by the molecular structure, including the presence of substituent groups on the benzene (B151609) ring. For simple phenols, a primary absorption band is typically observed around 275 nm. docbrown.info The addition of other functional groups can alter the energy levels of the pi electrons, potentially shifting the absorption maxima (λmax). docbrown.info
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Compound | Expected λmax (nm) | Solvent |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in elucidating the molecular weight and structure of compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C11H17NO), HRMS would be able to confirm its elemental composition by providing a precise mass measurement with a very low margin of error. Modern HRMS instruments, such as the Orbitrap, enable the comprehensive screening of phenolic compounds in various matrices. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including phenols and amines. nih.govuab.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation to form [M+H]+ ions in positive ion mode or deprotonation to form [M-H]- ions in negative ion mode. uab.edu
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent pseudomolecular ion at an m/z corresponding to [C11H17NO + H]+. In negative ion mode, which is often used for phenolic compounds, a deprotonated molecule [C11H17NO - H]- would be observed. uab.edu The choice of mobile phase modifiers, such as formic acid or ammonium (B1175870) acetate, can influence the ionization efficiency and the type of adducts formed. epa.gov
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of selected precursor ions, providing detailed structural information. uab.edu In this process, a specific ion (e.g., the [M+H]+ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragment ions is characteristic of the molecule's structure.
For this compound, the fragmentation would likely involve several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the aminopentyl side chain is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a butyl radical (C4H9•) and the formation of a stable iminium ion.
Loss of the Alkyl Chain: Cleavage of the bond between the pentyl group and the benzylic carbon can occur.
Cleavage within the Phenolic Ring: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy. docbrown.info
Loss of Water or Ammonia (B1221849): Neutral losses of small molecules like water (H2O) from the hydroxyl group or ammonia (NH3) from the amino group can also be observed.
Analysis of the fragmentation of related alkylphenols shows that the molecular ion yield tends to decrease as the length of the alkyl chain increases. researchgate.net The fragmentation of aminophenols often shows characteristic losses that can help in their identification. massbank.eu
Interactive Table: Predicted Key Fragment Ions for this compound in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
|---|---|---|
| [C11H18NO]+ | Varies | Loss of C4H9• (butyl radical) via alpha-cleavage |
| [C11H18NO]+ | Varies | Loss of C5H11• (pentyl radical) |
| [C11H18NO]+ | Varies | Loss of NH3 (ammonia) |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography has been successfully applied to a wide range of related phenolic and aminophenolic compounds. iucr.orgresearchgate.netiucr.org For example, the crystal structure of 3-[2-(4-Aminophenyl)propan-2-yl]phenol confirms the geometry of the isopropyl linkage. The analysis of such structures reveals details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. iucr.org In the case of this compound, hydrogen bonding involving the hydroxyl and amino groups would be expected to be a dominant feature of its crystal structure.
Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for Density Functional Theory (DFT) applications, Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this compound at this time.
General principles of computational chemistry suggest that such studies would theoretically involve:
Geometry Optimization: Finding the most stable three-dimensional arrangement of the atoms in the molecule to determine its lowest energy state.
Conformational Analysis: Exploring the different spatial orientations of the aminopentyl side chain relative to the phenol ring to identify the most energetically favorable conformers.
DFT and Ab Initio Calculations: Using various basis sets (e.g., 6-311++G(d,p)) to calculate the electronic structure and properties of the optimized geometry.
FMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals would be a key parameter.
MEP Mapping: Visualizing the electrostatic potential on the molecule's surface to predict regions susceptible to electrophilic and nucleophilic attack.
However, without specific published research, any presentation of data tables or detailed findings for this compound would be speculative and not based on verifiable scientific sources.
Computational Chemistry and Theoretical Modelling of 3 1 Aminopentyl Phenol
Molecular Structure and Reactivity Parameters
Chemical Reactivity Descriptors (e.g., Fukui Functions)
Chemical reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. These descriptors, such as Fukui functions, help in identifying the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function, ƒ(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For a nucleophilic attack (the addition of an electron), the relevant Fukui function (ƒ+) highlights regions where an incoming nucleophile would preferentially interact. Conversely, for an electrophilic attack (the removal of an electron), the Fukui function (ƒ-) points to the sites that are most likely to donate electrons.
In the case of 3-(1-Aminopentyl)phenol, the phenolic oxygen and the nitrogen of the aminopentyl group are expected to be key sites for reactivity. The aromatic ring also presents regions susceptible to electrophilic substitution. Theoretical calculations would likely reveal a high ƒ- value on the phenolic oxygen, indicating its propensity to act as a proton donor or interact with electrophiles. The nitrogen atom of the amino group would also exhibit a significant ƒ- value, highlighting its basic character. The ƒ+ function would likely be distributed across the aromatic ring, indicating potential sites for nucleophilic attack, particularly at carbon atoms ortho and para to the hydroxyl group, influenced by its electron-donating nature.
To illustrate the expected distribution of reactivity, a hypothetical table of condensed Fukui functions for selected atoms in this compound is presented below. These values are illustrative and based on general principles of organic chemistry and DFT studies on similar phenolic compounds.
Table 1: Illustrative Condensed Fukui Functions for this compound
| Atom | ƒ- (Electrophilic Attack) | ƒ+ (Nucleophilic Attack) | ƒ0 (Radical Attack) |
| O (Phenolic) | 0.25 | 0.08 | 0.165 |
| N (Amino) | 0.18 | 0.10 | 0.140 |
| C1 (ipso-OH) | 0.05 | 0.12 | 0.085 |
| C2 (ortho) | 0.10 | 0.09 | 0.095 |
| C3 (meta-Alkyl) | 0.04 | 0.07 | 0.055 |
| C4 (para) | 0.12 | 0.11 | 0.115 |
| C6 (ortho) | 0.10 | 0.09 | 0.095 |
Note: The values in this table are for illustrative purposes and represent expected trends.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational methods such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis provide a detailed picture of these forces.
Hirshfeld Surface and Fingerprint Analysis
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the pro-crystal. The color-coding on the Hirshfeld surface indicates the nature and strength of intermolecular contacts.
For this compound, the Hirshfeld surface would be expected to reveal strong hydrogen bonding interactions involving the phenolic hydroxyl group and the amino group. These would appear as distinct red regions on the surface. The hydrophobic pentyl chain and the aromatic ring would primarily engage in weaker van der Waals interactions, represented by blue and green areas.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The characteristic spikes and patterns in the fingerprint plot allow for the deconvolution of different types of interactions. For this compound, the fingerprint plot would likely be dominated by H···H contacts, reflecting the prevalence of hydrogen atoms in the molecule. Sharp spikes corresponding to O···H/H···O and N···H/H···N contacts would signify the presence of strong hydrogen bonds. C···H/H···C interactions would also contribute significantly, arising from contacts involving the aromatic ring and the alkyl chain.
Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution (%) |
| H···H | 45 - 55 |
| O···H/H···O | 15 - 25 |
| N···H/H···N | 10 - 20 |
| C···H/H···C | 5 - 15 |
| C···C | < 5 |
Note: These percentages are illustrative and based on studies of similar functionalized phenols.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of both attractive and repulsive non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting NCI plots show broad surfaces of van der Waals interactions, smaller, more localized regions of hydrogen bonds, and areas of steric repulsion.
An NCI analysis of a dimer or a crystal unit cell of this compound would be expected to show distinct green-colored isosurfaces in the regions of the aromatic rings and the pentyl chains, indicative of van der Waals forces. Strong, attractive hydrogen bonds between the hydroxyl and amino groups of neighboring molecules would appear as blue-colored discs or cylinders. Red-colored areas might appear in regions of steric clash, for instance, where bulky groups are forced into close proximity. This analysis provides a complementary and intuitive picture of the forces holding the molecular assembly together.
Spectroscopic Property Prediction
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.
Theoretical NMR and Vibrational Frequencies
Theoretical calculations, typically using DFT methods, can predict the nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies of a molecule.
For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be expected to be in good agreement with experimental data. The proton of the phenolic hydroxyl group would likely show a broad signal, the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding. The protons on the aromatic ring would exhibit characteristic splitting patterns depending on their positions relative to the two substituents. The protons of the aminopentyl group would also have distinct chemical shifts.
Similarly, the calculated vibrational spectrum would show characteristic frequencies for the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹. The C-O stretching of the phenol (B47542) and C-N stretching of the amine would also be identifiable. The aromatic C-H and C=C stretching vibrations would appear in their expected regions. Comparing the theoretical spectrum with an experimental one can aid in the assignment of vibrational modes.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenolic OH | 4.5 - 8.0 (broad) | - |
| Amino NH₂ | 1.5 - 3.5 (broad) | - |
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| CH(N) | 3.0 - 4.0 | 50 - 60 |
| Alkyl CH₂ | 1.0 - 2.0 | 20 - 40 |
| Terminal CH₃ | 0.8 - 1.2 | 10 - 15 |
Note: These are approximate chemical shift ranges and are highly dependent on the solvent and the specific computational method used.
UV-Vis Spectra Simulation
Time-dependent density functional theory (TD-DFT) is a common method used to simulate ultraviolet-visible (UV-Vis) absorption spectra. The simulation provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.
For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted phenol. The primary absorption bands are due to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl and aminopentyl substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The calculated maximum absorption wavelengths (λmax) and the corresponding oscillator strengths from TD-DFT would allow for a direct comparison with an experimental spectrum, aiding in its interpretation. The calculations would also reveal the nature of the electronic transitions, for example, whether they involve the lone pairs on the oxygen and nitrogen atoms (n → π* transitions).
Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~275 - 285 | ~0.02 - 0.04 |
| S₀ → S₂ | ~220 - 230 | ~0.1 - 0.2 |
Note: These values are illustrative and can be significantly influenced by the solvent and the level of theory used in the calculation.
Advanced Theoretical Applications
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, offering insights that complement and guide experimental work. Theoretical modeling allows for the investigation of various molecular parameters and reaction mechanisms at the atomic level.
Computational pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the physicochemical properties of a molecule in biological and chemical systems. Computational chemistry offers a valuable means to predict pKa values in silico. nih.gov For phenolic compounds, accurate pKa determination is achievable through protocols based on Density Functional Theory (DFT). nih.govresearchgate.net
A prominent and accurate method is the "direct approach," which calculates the Gibbs free energy change of the deprotonation reaction. researchgate.net This methodology avoids the need for empirical correction factors, making it practical and efficient. researchgate.net Research on various substituted phenols has shown that DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set, combined with a Solvation Model based on Density (SMD), yield highly accurate pKa values. nih.govresearchgate.net The inclusion of explicit water molecules in the computational model, typically one or two, has been demonstrated to significantly improve the accuracy of the prediction by modeling the specific hydrogen-bonding interactions around the phenolic hydroxyl group. mdpi.com
For this compound, which contains both a phenolic hydroxyl group and an amino group, computational pKa determination would involve calculating the energies of the neutral, phenolate, and protonated amine species. The relative energies of these states allow for the prediction of the respective pKa values. The computational model's accuracy for a set of 13 substituted phenols, which achieved a mean absolute error of just 0.3 pKa units, suggests that this approach would provide reliable predictions for this compound. nih.gov
Table 1: Illustrative Impact of Computational Model on Calculated pKa of Phenol This table illustrates the effect of different computational methods on pKa prediction for the parent phenol molecule, as described in the literature. A similar approach would be applied to this compound.
| Computational Method | Solvation Model | Number of Explicit Water Molecules | Calculated pKa (Phenol) | Deviation from Experimental (ΔpKa) |
| B3LYP | SMD | 0 | 8.8 | -1.1 |
| CAM-B3LYP | SMD | 0 | 8.9 | -1.0 |
| B3LYP | SMD | 2 | 9.9 | -0.1 |
| CAM-B3LYP | SMD | 2 | 10.0 | 0.0 |
Data adapted from methodologies described in scientific literature. mdpi.com
Non-Linear Optical (NLO) Property Prediction
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net
The NLO properties of a molecule like this compound arise from the intramolecular charge transfer between electron-donating and electron-accepting groups, often connected by a π-conjugated system. ripublication.com In this compound, the hydroxyl group acts as an electron donor and the phenyl ring serves as the π-system. The aminopentyl group can also influence the electronic distribution.
Computational studies on similar molecules, such as 3-aminophenol (B1664112), have been performed to predict their NLO response. researchgate.net These calculations typically involve geometry optimization followed by the calculation of NLO parameters using a suitable functional and basis set, such as the B3LYP functional or ωB97X-D with a 6-311++G(d,p) basis set. researchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter of interest. For context, calculations on 3-aminophenol showed a first hyperpolarizability (β) value of 1.5509 × 10⁻³⁰ esu, which is significantly higher than that of the standard NLO material, urea. researchgate.net Similar calculations for this compound would elucidate its potential as an NLO material.
Table 2: Predicted NLO Properties for a Related Schiff Base Compound This table shows calculated NLO data for a related phenolic compound to illustrate the type of information generated from computational studies. researchgate.net
| Solvent | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Gas Phase | 5.34 | 3.56 x 10⁻²³ | 6.89 x 10⁻³⁰ |
| Cyclohexane | 7.62 | 3.81 x 10⁻²³ | 10.45 x 10⁻³⁰ |
| Ethanol | 8.35 | 3.88 x 10⁻²³ | 12.11 x 10⁻³⁰ |
Data derived from computational studies on 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol. researchgate.net
Thermodynamic Function Calculations
Theoretical calculations can provide valuable data on the thermodynamic functions of molecules, such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). nist.gov These properties are essential for understanding the stability, reactivity, and equilibrium position of chemical reactions. The rigid rotor harmonic oscillator approximation is a common method used to calculate these properties for molecules in the ideal gas state. nist.gov
These calculations require accurate molecular parameters, including bond lengths, bond angles, and vibrational frequencies, which are obtained from computational geometry optimization and frequency calculations (e.g., using DFT). kdkce.edu.in For molecules with internal rotors, such as the aminopentyl group in this compound, the partition functions for internal rotation must be calculated to accurately determine the thermodynamic properties. nist.gov
Studies on phenol and its derivatives have established reliable methods for these calculations. nist.gov The resulting data, including heat capacity (Cp), entropy, enthalpy, and Gibbs free energy, can be tabulated over a range of temperatures. For this compound, such calculations would provide a comprehensive thermodynamic profile, crucial for predicting its behavior in various chemical processes.
Table 3: Illustrative Ideal Gas Thermodynamic Properties for Phenol at 298.15 K This table presents standard thermodynamic data for the parent phenol molecule as an example of the outputs from computational thermodynamic calculations. nist.gov
| Property | Symbol | Value | Units |
| Heat Capacity | C°p | 104.98 | J K⁻¹ mol⁻¹ |
| Entropy | S° | 315.06 | J K⁻¹ mol⁻¹ |
| Gibbs Energy Function | -(G°-H°₀)/T | 260.62 | J K⁻¹ mol⁻¹ |
| Enthalpy | H°-H°₀ | 16.22 | kJ mol⁻¹ |
| Enthalpy of Formation | ΔfH° | -96.44 | kJ mol⁻¹ |
Data sourced from established thermodynamic data compilations for phenol. nist.gov
Mechanistic Pathway Elucidation through Computational Studies
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different possible pathways. This provides a detailed understanding of how a reaction proceeds, which is often difficult to determine through experimental means alone. marquette.edu
For a molecule like this compound, computational studies could be used to investigate a variety of reactions. For example, in the context of its role as an antioxidant, DFT calculations could explore the mechanism of hydrogen atom transfer from the phenolic hydroxyl group to a free radical. Such studies would determine the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant activity, and the energy barriers for the reaction.
Another area of investigation could be its metabolic fate. The oxidation of phenolic compounds by cytochrome P450 enzymes, for instance, can proceed through different mechanisms, including hydroxylation or phenol coupling. researchgate.net Computational modeling can be used to explore the favorability of these pathways, such as by comparing a diradical pathway with a radical-addition mechanism. researchgate.net For this compound, these studies would help predict potential metabolites and understand its biotransformation profile. Similarly, the mechanisms of its synthesis or degradation could be explored, providing insights to optimize reaction conditions or predict environmental persistence. marquette.edunih.gov
Molecular Interaction Mechanisms of 3 1 Aminopentyl Phenol
In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand, such as 3-(1-Aminopentyl)phenol, and a protein target. nih.gov
Ligand-Protein Binding Affinity and Interactions
The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its protein target. nih.gov Molecular docking studies on derivatives of this compound have revealed significant binding energies with various protein targets. For instance, in a study involving newly synthesized derivative compounds, exceptional binding energies of -12.1 kcal/mol and -12.2 kcal/mol were observed, indicating a strong binding affinity. researchgate.net
The interactions driving this affinity are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The aminophenyl group, in particular, is suggested to play a key role in these interactions. For example, the 3-aminophenyl moiety is thought to competitively inhibit certain enzymes through its interaction with the active site.
Interactive Table: Binding Affinities of Related Aminophenol Derivatives
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Compound 9a | EGFR kinase | -12.1 researchgate.net |
| Compound 9m | EGFR kinase | -12.2 researchgate.net |
Identification of Potential Molecular Targets
A significant application of molecular docking is the identification of potential molecular targets for a given compound. nih.gov This "reverse docking" approach involves screening a ligand against a large library of protein structures to find potential binding partners. nih.gov For aminophenol derivatives, this has led to the identification of several potential targets, including enzymes and receptors involved in various cellular pathways.
Studies on related aminophenol Schiff base derivatives have identified potential interactions with receptors implicated in colon and lung cancer. researchgate.netekb.eg Specifically, docking studies have been performed against protein data bank (PDB) entries such as 2hq6 (colon cancer-related) and 1x2j (lung cancer-related). researchgate.netekb.eg Furthermore, research on other aminophenol derivatives has pointed towards enzymes like α-amylase and α-glucosidase as potential targets, suggesting a role in metabolic regulation. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-protein interactions compared to the static view offered by molecular docking. frontiersin.org By simulating the movement of atoms and molecules over time, MD can reveal insights into the conformational stability and dynamics of ligand-target complexes. frontiersin.org
Conformational Stability and Dynamics of Ligand-Target Complexes
MD simulations can assess the stability of a ligand-protein complex by analyzing parameters such as root-mean-square deviation (RMSD) over the simulation period. frontiersin.org A stable complex will exhibit relatively small fluctuations in its RMSD, indicating that the ligand remains securely bound in the active site. frontiersin.org These simulations can also reveal how the binding of a ligand may induce conformational changes in the protein, which can be crucial for its biological function or inhibition. While specific MD simulation data for this compound is not extensively available, studies on related phenolic compounds provide a framework for how such analyses are conducted to understand the dynamic behavior of these molecules within a biological system. nih.gov
Mechanistic Insights from Biophysical Studies on Related Compounds
Biophysical techniques provide experimental validation for the computational predictions made by molecular docking and MD simulations. These methods offer direct evidence of ligand-protein binding and can elucidate the mechanisms of action, such as enzyme inhibition.
Enzyme Inhibition Mechanisms
Enzyme inhibition is a key mechanism by which many drugs exert their therapeutic effects. bgc.ac.in Inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.com Studies on various aminophenol derivatives have demonstrated their potential as enzyme inhibitors.
For example, research on aminophenol derivatives has shown significant inhibitory activity against α-amylase and α-glucosidase, with inhibition levels reaching up to 93.2% and 73.7%, respectively, in a concentration-dependent manner. researchgate.netnih.gov The mechanism of inhibition is often found to be competitive, where the inhibitor vies with the substrate for the enzyme's active site. patsnap.com However, other mechanisms like mixed inhibition have also been observed for related phenolic compounds. nih.govnih.gov Biophysical studies, such as kinetic assays, are essential to determine the precise mode of inhibition and the corresponding inhibition constants (Ki). frontiersin.org
Interactive Table: Enzyme Inhibition by Related Aminophenol Derivatives
| Compound Type | Target Enzyme | Inhibition (%) | Inhibition Mechanism |
|---|---|---|---|
| 4-Aminophenol (B1666318) derivatives | α-amylase | 93.2 researchgate.netnih.gov | Concentration-dependent |
Receptor Binding and Modulation
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, its structural motifs—an alkylphenol and a primary amine—allow for informed predictions about its potential receptor interactions.
Phenolic compounds are known to interact with a variety of receptors, often through hydrogen bonding facilitated by the hydroxyl group. This group can act as both a hydrogen bond donor and acceptor. For instance, in studies of the estrogen receptor, a phenolic hydroxyl group is a critical feature for ligand binding, where it can form key hydrogen bonds with amino acid residues like Glutamate and Arginine in the receptor's binding pocket. plos.org The alkyl chain of this compound would likely contribute to binding through hydrophobic interactions within a receptor's ligand-binding pocket, a common feature for accommodating non-polar moieties. plos.org
The primary amino group introduces a basic center, which would be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartate, Glutamate) in a receptor. The combination of these features suggests that this compound could potentially bind to receptors that have complementary hydrophobic pockets and specific arrangements of hydrogen bond donors/acceptors and charged residues. The relative binding affinity (RBA) for any given receptor would depend on the sum of these interactions. Studies on a wide array of alkylphenols have shown that they can bind to nuclear receptors, though often with lower affinity than endogenous ligands. oup.com The modulation of the receptor, whether as an agonist, antagonist, or allosteric modulator, would depend on the conformational changes induced in the receptor upon binding.
Interactions with Biological Macromolecules
Beyond cell-surface or nuclear receptors, this compound has the potential to interact with other crucial biological macromolecules, such as enzymes and nucleic acids.
Enzyme Inhibition: Aminophenol derivatives have been investigated as inhibitors of various enzymes. For example, certain p-aminophenol derivatives are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, in a non-competitive manner. nih.gov The inhibitory mechanism often involves the compound binding to a site other than the active site (an allosteric site) or binding to the enzyme-substrate complex. Molecular docking studies on other phenolic compounds have shown that interactions with enzyme active sites are often stabilized by hydrogen bonds involving the phenolic hydroxyl group and hydrophobic interactions with the alkyl or aryl substituents. mdpi.comnih.gov For this compound, the hydroxyl and amino groups could form hydrogen bonds with enzyme residues, while the pentyl group could fit into a hydrophobic pocket, potentially leading to the inhibition of enzymes like oxidoreductases or hydrolases. Studies on related Schiff base derivatives of 4-aminophenol have demonstrated inhibitory activity against α-amylase and α-glucosidase. nih.govmdpi.com
DNA Interactions: The planar aromatic ring and the positively charged amino group of this compound suggest a potential for interaction with DNA. Aromatic systems can engage in π-stacking interactions with the nucleobases of DNA, a process known as intercalation, where the molecule inserts itself between the base pairs. The protonated amino group could interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. Studies on derivatives of 4-aminophenol have confirmed their ability to bind to DNA, leading to changes in the DNA's spectral properties (hyperchromism or hypochromism), which indicates a close association and potential for interfering with DNA replication or transcription. nih.govmdpi.com
Structure-Activity Relationship (SAR) Theoretical Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, theoretical SAR studies can provide valuable insights for designing analogs with improved potency or selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modelling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built by calculating molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.
For a series of aminophenol analogs related to this compound, a QSAR study would involve several key steps:
Dataset Assembly: A group of structurally related aminophenol derivatives would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition IC50).
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the molecule's electronic properties. The presence of electron-donating or electron-withdrawing groups on the phenol (B47542) ring would significantly alter these descriptors. researchgate.net
Steric Descriptors: Such as molecular volume, surface area, and specific conformational indices, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical indices that describe the connectivity and branching of atoms within the molecule.
Model Development and Validation: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is created that links the most relevant descriptors to the biological activity. The predictive power of this model is then rigorously validated.
Such a QSAR model could then be used to predict the activity of new, unsynthesized aminophenol derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 1: Key Concepts in QSAR Modelling
| QSAR Component | Description | Example Descriptors for this compound Analogs |
| Biological Activity (Dependent Variable) | A quantitative measure of the compound's effect, such as IC50, Ki, or EC50. | Estrogen receptor binding affinity (RBA), Tyrosinase inhibition (IC50). |
| Molecular Descriptors (Independent Variables) | Numerical values that characterize the physicochemical properties of the molecule. | LogP (hydrophobicity), Dipole Moment (electronic), Molecular Weight (steric), Number of H-bond donors/acceptors (topological). |
| Mathematical Model | An equation that correlates the descriptors with the biological activity. | Activity = c1Descriptor1 + c2Descriptor2 + ... + constant |
| Validation | Statistical methods to ensure the model is robust and has predictive power. | Cross-validation (leave-one-out), external test set validation. |
Impact of Structural Modifications on Molecular Interactions
The biological activity of this compound can be systematically altered by making specific structural modifications.
Modifications to the Phenolic Ring: The position of the hydroxyl and aminopentyl groups is critical. The meta-relationship (1,3-substitution) defines its specific geometry. Shifting to an ortho- or para-substitution pattern would create a different isomer with a distinct shape and charge distribution, likely leading to different binding affinities and biological activities. mdpi.com Adding substituents (e.g., halogens, methyl, methoxy (B1213986) groups) to other positions on the ring would alter its electronic properties and steric profile. Electron-withdrawing groups (like chlorine or nitro) could affect the pKa of the phenolic hydroxyl group and influence hydrogen bonding, while bulky groups could introduce steric hindrance or favorable hydrophobic interactions. researchgate.net
Modifications to the Alkyl Chain: The pentyl chain contributes to the molecule's lipophilicity and van der Waals interactions. Shortening or lengthening the chain would directly impact hydrophobicity (logP) and could affect how well the molecule fits into a hydrophobic binding pocket. Introducing branching, unsaturation (double or triple bonds), or cyclic structures within the chain would impose conformational rigidity and alter its three-dimensional shape.
Modifications to the Amino Group: The primary amine is a key site for hydrogen bonding and ionic interactions. Conversion to a secondary or tertiary amine would change the number of hydrogen bond donors and increase steric bulk around the nitrogen atom. Acylation or sulfonylation of the amine would neutralize its basicity and introduce different functional groups capable of alternative interactions.
Table 2: Predicted Impact of Structural Modifications on Molecular Interactions
| Structural Modification | Potential Effect on Interaction | Rationale |
| Shift to para-isomer | Altered binding geometry and selectivity | Changes the distance and orientation between H-bonding groups and the hydrophobic chain. |
| Add electron-withdrawing group (e.g., -Cl) to ring | Increased acidity of phenol, altered electronic interactions | Modifies the hydrogen bond donating capacity and the charge distribution of the aromatic ring. researchgate.net |
| Shorten alkyl chain (e.g., to propyl) | Decreased hydrophobic interactions, increased water solubility | Reduces the molecule's lipophilicity, which may decrease binding to hydrophobic pockets but improve pharmacokinetic properties. |
| Convert primary amine to tertiary amine | Loss of hydrogen bond donors, increased steric bulk | May weaken interactions with sites requiring H-bond donation but could introduce new favorable steric interactions. |
Stereochemical Influences on Activity
The structure of this compound features a chiral center at the first carbon of the pentyl group (the carbon atom attached to both the phenyl ring and the amino group). Consequently, the molecule exists as a pair of enantiomers: (R)-3-(1-Aminopentyl)phenol and (S)-3-(1-Aminopentyl)phenol.
Biological systems, including receptors and enzymes, are themselves chiral, being composed of L-amino acids. This inherent chirality means that they can differentiate between the enantiomers of a chiral ligand. The two enantiomers of this compound will have identical physical properties in a non-chiral environment, but they will interact differently with a chiral binding site.
Applications and Advanced Materials Science of 3 1 Aminopentyl Phenol
Role as Building Blocks in Functional Materials
The dual functionality of 3-(1-Aminopentyl)phenol allows it to be incorporated into a variety of material architectures, from coordination networks to polymer composites, acting as a linchpin that imparts specific properties to the final material.
Metal-Phenolic Networks and Coordination Compounds
The phenolic hydroxyl group of this compound enables it to act as a phenolic ligand, capable of coordinating with a wide range of metal ions to form metal-phenolic networks (MPNs) and other coordination compounds. nih.gov MPNs are a class of self-assembled materials constructed from metal ions and polyphenol ligands. rsc.org The coordination is typically driven by the interaction between the metal center and the deprotonated hydroxyl groups of the phenol (B47542). nih.gov
In the case of this compound, both the phenolic oxygen and the amino nitrogen can act as donor atoms, allowing the molecule to function as a bidentate chelating ligand. This chelation leads to the formation of stable metal complexes. smolecule.com The ability to form such complexes is crucial for applications like dyes and pigments, where stable metal-ion interactions are required. smolecule.com
Furthermore, research on analogous aminophenol structures demonstrates their capacity to form Schiff base ligands through the condensation of the amino group with an aldehyde. ekb.eg These Schiff base derivatives can then act as multidentate ligands, coordinating with metal ions such as Lanthanum(III), Erbium(III), and Ytterbium(III) to create well-defined, often octahedral, complexes. ekb.egresearchgate.net The formation of such coordination compounds is a key area of interest for developing materials with specific magnetic, catalytic, or optical properties. ekb.eg The stability and structure of these complexes are influenced by the choice of metal ion and the coordination environment provided by the ligand. rsc.org
Table 1: Potential Coordination Modes in Metal-Phenolic Systems
| Interaction Type | Functional Group(s) Involved | Potential Metal Ions | Resulting Structure |
|---|---|---|---|
| Simple Coordination | Phenolic Hydroxyl (-OH) | Fe(III), Ti(IV), Zr(IV) | Amorphous Metal-Phenolic Networks (MPNs) |
| Bidentate Chelation | Phenolic -OH and Amino (-NH2) | Cu(II), Ni(II), Zn(II) | Stable 5-membered chelate rings |
Polymer Integration and Composite Materials
The presence of both a reactive amino group and a phenolic hydroxyl group makes this compound an excellent candidate for integration into various polymer systems and composite materials. It has been identified as a stabilizer in thermoplastics and other polymer formulations. smolecule.com
In the context of thermosetting resins, such as phenolic and epoxy resins, the functional groups of this compound can participate directly in polymerization and cross-linking reactions.
Phenolic Resins: The phenolic ring can react with formaldehyde (B43269), integrating into the phenol-formaldehyde (PF) resin backbone. Simultaneously, the amino group can react with other components or form strong hydrogen bonds within the matrix, enhancing thermal and mechanical properties. researchgate.netnih.gov
Epoxy Resins: The primary amine group is highly reactive with epoxide rings, allowing the molecule to act as a curing agent or a modifier in epoxy formulations. This integration can improve the toughness and thermal resistance of the cured material. Polyglycidyl derivatives of alkyl-substituted aminophenols are specifically used as components in matrix resins for heat-resistant, fiber-reinforced composite materials. googleapis.com
Phenolic composites, known for their robustness and high-temperature resistance, are often reinforced with various fibers. 3dcoupe.com The incorporation of molecules like this compound can improve the interfacial adhesion between the polymer matrix and the reinforcement, leading to composites with enhanced mechanical performance. researchgate.net
Table 2: Integration of this compound in Polymer Systems
| Polymer System | Role of this compound | Potential Improvement |
|---|---|---|
| Thermoplastics | Stabilizer | Increased resistance to degradation |
| Phenol-Formaldehyde Resins | Monomer / Cross-linker | Enhanced thermal stability and mechanical strength |
| Epoxy Resins | Curing Agent / Modifier | Improved toughness and interfacial adhesion |
Catalytic Applications
The unique electronic and structural characteristics of this compound make it and its derivatives promising candidates for use in various catalytic systems, either as catalysts themselves or as ligands that modify the behavior of metal centers.
Organocatalysis and Metal-Catalyzed Reactions
The bifunctional nature of this compound allows it to participate in a range of catalytic reactions. In organocatalysis, the amino group can act as a nucleophilic or basic catalyst, while the phenol group can act as a Brønsted acid or a hydrogen bond donor, enabling cooperative catalysis for certain transformations. The study of 1,3-amino alcohols and their phenol analogs in heterocyclization reactions highlights the broad utility of this structural motif in organocatalytic methods. researchgate.net
In metal-catalyzed reactions, this compound can serve as a versatile substrate. The phenol moiety can undergo oxidative coupling reactions catalyzed by metals like iron. acs.org The amino group, being a strong coordinating agent, can direct metal catalysts to specific positions on the aromatic ring, influencing the regioselectivity of reactions. Transition metal-catalyzed reactions, such as those using palladium or cobalt to construct complex heterocyclic structures like indoles and quinolines, often rely on amino-functionalized aromatic precursors. nih.govmdpi.com
Development of Novel Ligands
Perhaps one of the most significant applications of this compound in catalysis is its use as a scaffold for the design of novel ligands. The combination of a "hard" phenoxide donor and a "softer" amine donor allows it to bind effectively to a variety of transition metals.
By modifying the amino group, for instance through Schiff base condensation, more complex ligand architectures, including tetradentate salen-type ligands, can be synthesized. ekb.egbohrium.com These ligands can create specific coordination environments around a metal ion, controlling its reactivity and selectivity in catalytic processes.
Furthermore, aminophenol-based ligands can be "redox-active" or "non-innocent," meaning the ligand itself can participate in redox processes during a catalytic cycle. bohrium.com For example, an aminophenol ligand coordinated to a metal can be oxidized to a radical species, which can then influence the reactivity at the metal center or directly participate in bond-making or bond-breaking steps. The development of phosphine-appended aminophenol pincer ligands that form persistent radicals upon coordination with palladium(II) showcases this advanced approach to catalyst design. bohrium.com
Table 3: Potential Ligand Architectures from this compound
| Ligand Type | Description | Potential Catalytic Application |
|---|---|---|
| Bidentate (N,O) | Simple chelation via amino and phenolic groups. | Oxidation, hydrogenation reactions. |
| Schiff Base (N,N,O,O) | Formed by reacting two equivalents with a dialdehyde, creating a tetradentate ligand. | Asymmetric synthesis, polymerization. |
| Pincer (P,N,O) | Synthesized by adding phosphine (B1218219) arms to the scaffold. | Cross-coupling, dehydrogenation. |
Advanced Optical Materials
The field of advanced optical materials seeks to develop substances with unique light-emitting, light-absorbing, or light-manipulating properties. scispace.comissn.org The structure of this compound provides a platform for creating such materials, particularly through its integration into coordination complexes and functional polymers.
Coordination compounds containing lanthanide ions are well-known for their unique luminescent properties, including sharp emission bands and long-lived excited states. ekb.eg By using Schiff base derivatives of this compound as ligands, it is possible to create lanthanide complexes that could function as fluorescent or phosphorescent materials for applications in sensors, bio-imaging, or organic light-emitting diodes (OLEDs). ekb.eg
Metal-phenolic networks also offer a route to optical materials. These networks can be used to encapsulate fluorescent small molecules or quantum dots, protecting them and tuning their optical response. researchgate.net The incorporation of a functionalized phenol like this compound could allow for further covalent attachment of chromophores to the network.
Additionally, when this compound is integrated into polymer structures, it can contribute to the creation of materials with advanced optical functions. For example, hyperbranched polymers containing specific functional groups are being explored for their nonlinear optical properties and for use in light-emitting devices and sensors. researchgate.net The ability to functionalize both the amino and phenolic groups of the molecule provides a high degree of control for tuning the electronic and, consequently, the optical properties of the resulting polymer.
Non-Linear Optical (NLO) Devices and Components
The development of materials with significant non-linear optical properties is a key area of research for applications in optical computing, high-speed data communication, and laser technology. Organic compounds, in particular, have garnered attention due to their potential for large NLO responses and the ability to be chemically modified to fine-tune their properties. Chalcone derivatives, for instance, are a class of organic molecules that have been studied for their NLO characteristics. analis.com.myscispace.com Similarly, research has been conducted on the NLO properties of azo-β-diketones and pyrimidine (B1678525) derivatives. researchgate.netrsc.org
However, a direct link between this compound and demonstrated NLO device applications is not established in the current body of scientific work. Theoretical and experimental studies would be required to determine if this specific compound possesses the necessary molecular structure—such as a significant hyperpolarizability—to be considered a viable candidate for NLO materials. Such studies would involve computational modeling and experimental techniques like the Z-scan method to characterize its third-order nonlinear susceptibility. rsc.org
Photonic Applications
Photonics involves the generation, detection, and manipulation of light, with applications ranging from fiber optic communications to the development of photonic crystals. Photonic crystals are materials with a periodic variation in their refractive index, which allows them to control the propagation of light. uni-muenchen.de These structures can be engineered for specific optical functionalities.
While organic materials can be used in the fabrication of photonic structures, for example, through two-photon-absorption photopolymerization of resins, there is no specific mention of this compound being utilized for such purposes in the available literature. researchgate.net The potential of a compound for photonic applications would depend on its optical properties, such as its refractive index and transparency in the desired wavelength range, as well as its processability for creating structured materials.
Advanced Analytical Methodologies for 3 1 Aminopentyl Phenol Analysis
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that would be suitable for the analysis of 3-(1-Aminopentyl)phenol.
HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds like aminophenols. The separation is typically achieved on a reversed-phase column.
For the analysis of aminophenols, various HPLC methods have been developed. For instance, a reversed-phase HPLC method could be employed for the separation of this compound. The choice of detector is critical and can enhance sensitivity and selectivity. Common detectors include:
UV/VIS Detectors: These detectors measure the absorbance of the analyte at a specific wavelength. researchgate.net For phenolic compounds, detection is often performed in the UV range. researchgate.net
Fluorescence Detectors: For compounds that are naturally fluorescent or can be derivatized to become fluorescent, this detector offers high sensitivity and selectivity. researchgate.net
Mass Spectrometry (MS) Detectors: LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing high sensitivity and structural information. researchgate.net
Electrochemical Detectors (Amperometric): This type of detection is highly sensitive for electroactive compounds like aminophenols. researchgate.netptfarm.pl
A study on the determination of 4-aminophenol (B1666318) impurities in pharmaceutical preparations utilized HPLC with amperometric detection, highlighting the sensitivity of this approach for aminophenol analysis. researchgate.netptfarm.pl
Table 1: Exemplary HPLC Conditions for Aminophenol Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 7.5) (30:70 v/v) | researchgate.net |
| Flow Rate | 0.7 mL/min | researchgate.net |
| Detection | UV at 220.0 nm | researchgate.net |
| Column (alternative) | Primesep 200 (mixed-mode) | sielc.com |
| Mobile Phase (alternative) | Gradient of Acetonitrile and H₃PO₄ | sielc.com |
| Detection (alternative) | UV at 270 nm | sielc.com |
This table presents conditions used for the analysis of other aminophenol compounds and serves as a potential starting point for method development for this compound.
Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like aminophenols, derivatization is often necessary to increase their volatility and thermal stability.
A study on the analysis of aniline (B41778) and aminophenols in aqueous solutions developed a GC method following a two-step derivatization procedure. oup.comoup.com Another approach for determining 4-aminophenol in paracetamol tablet formulations utilized a direct injection GC-MS method without derivatization. irjet.net
Table 2: Potential GC Conditions for Aminophenol Analysis
| Parameter | Condition | Reference |
| Column | 3% OV-17 on 80/100 Chrom W (packed) | oup.com |
| Oven Temperature | 155°C | oup.com |
| Carrier Gas | Helium, 60 ml/min | oup.com |
| Detector | Flame Ionization Detector (FID) | oup.com |
| Column (alternative) | SP-2100 capillary | oup.com |
| Oven Temperature (alternative) | 80°-130°C (30°C/min) | oup.com |
| Detector (alternative) | Electron Capture Detector (ECD) | oup.com |
| Column (direct analysis) | 30 m × 0.32 mm-ID column coated with 1.8 µm 100% Rtx-624 | irjet.net |
| Injector Temperature | 250°C | irjet.net |
| Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold at 250°C for 24 min | irjet.net |
| Detector (direct analysis) | Mass Spectrometer (MS) | irjet.net |
This table presents conditions used for the analysis of other aminophenol compounds and serves as a potential starting point for method development for this compound, which may require derivatization for GC analysis.
Derivatization for Enhanced Detection and Separation
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For aminophenols, derivatization can improve volatility for GC analysis and enhance detectability for both GC and HPLC.
Pre-column derivatization is performed before the sample is injected into the chromatographic system. A study on the GC analysis of aminophenols employed a two-step pre-column derivatization: first with acetic anhydride (B1165640) and then with trifluoroacetic anhydride. oup.comoup.com This process created derivatives that were readily separable and detectable. oup.comoup.com Another documented pre-column derivatization for unsaturated fatty acids uses ortho-aminophenol, which could be conceptually relevant. spkx.net.cn For HPLC, derivatization with agents like benzoyl chloride has been used for amines and phenolic compounds to improve their detection by LC-MS. samipubco.com
Post-column derivatization occurs after the separation on the column and before detection. This technique is often used in HPLC to add a reagent that makes the analyte detectable by a specific detector, such as a fluorescence or UV-Vis detector.
Electrochemical Detection Methods
Electrochemical methods are highly sensitive for the detection of electroactive species like aminophenols. ptfarm.pl These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Electrochemical sensors, often used in conjunction with HPLC or as standalone devices, can provide low detection limits for aminophenols. nih.govrsc.orgresearchgate.netmdpi.com For instance, a method for determining 4-aminophenol impurities in pharmaceutical preparations utilized HPLC with amperometric detection, demonstrating good accuracy and precision. ptfarm.pl The sensitivity of such methods can be very high, with detection limits in the nanomolar range. researchgate.net
Table 3: Performance of Electrochemical Sensors for Aminophenol Detection
| Sensor Modification | Analyte | Linear Range | Detection Limit (LOD) | Reference |
| ZIF-L/IL/CPE | 4-Aminophenol | 0.05 - 300.0 µM | 0.02 µM | nih.gov |
| LIC/MWCNT-PANI | 4-Aminophenol | 0.5 - 1.6 µM | 0.105 µM | rsc.org |
| N-CMOS modified GCE | p-Aminophenol | 0.1 - 100 µM | 0.0456 µM | researchgate.net |
| Mesoporous silica (B1680970) modified CPE | p-Aminophenol | 10 - 600 µM | 10 µM | mdpi.com |
| MWCNTs in Nafion:Cu | p-Aminophenol | 0.2 - 1.6 µM | 90 nM |
This table showcases the performance of various electrochemical sensors for the detection of p-aminophenol and indicates the potential for developing a sensitive electrochemical method for this compound.
Future Perspectives and Emerging Research Directions for 3 1 Aminopentyl Phenol
The exploration of 3-(1-Aminopentyl)phenol and its derivatives is entering a new phase, driven by technological advancements and a deeper understanding of molecular science. The future of research on this compound is poised to be highly interdisciplinary, leveraging cutting-edge tools to unlock its full therapeutic and scientific potential. Key emerging directions include the integration of computational intelligence in its design, the development of more efficient synthetic pathways, the application of sophisticated analytical techniques, the investigation of novel biological interaction mechanisms, and the formation of collaborative research efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
